4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile

Catalog No.
S13002588
CAS No.
797047-72-4
M.F
C19H13F2N
M. Wt
293.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}b...

CAS Number

797047-72-4

Product Name

4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile

IUPAC Name

4-[2-(4-but-3-enyl-2,6-difluorophenyl)ethynyl]benzonitrile

Molecular Formula

C19H13F2N

Molecular Weight

293.3 g/mol

InChI

InChI=1S/C19H13F2N/c1-2-3-4-16-11-18(20)17(19(21)12-16)10-9-14-5-7-15(13-22)8-6-14/h2,5-8,11-12H,1,3-4H2

InChI Key

ZPBMGIZVVYJGBI-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)C#N)F

4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile is a complex organic compound characterized by its unique molecular structure, which consists of a benzonitrile core substituted with an ethynyl group and a difluorophenyl moiety. The compound has the chemical formula C19H13F2NC_{19}H_{13}F_2N and features both alkenyl and cyano functional groups, contributing to its potential reactivity and biological activity. The presence of fluorine atoms enhances its lipophilicity and may influence its interactions in biological systems.

Typical for compounds containing alkenes, alkynes, and nitriles. Notably, it may undergo:

  • Electrophilic Aromatic Substitution: The difluorophenyl group can participate in electrophilic substitution reactions due to the electron-withdrawing effect of the fluorine atoms.
  • Nucleophilic Addition: The cyano group can act as a nucleophile in reactions with electrophiles.
  • Cross-Coupling Reactions: The ethynyl group allows for potential coupling with other carbon-based groups through palladium-catalyzed reactions.

These reactions can be leveraged in synthetic chemistry to create derivatives or related compounds.

The synthesis of 4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile can involve several steps:

  • Preparation of 2,6-Difluoro-4-(but-3-en-1-yl)phenol: This can be achieved through a series of reactions involving the introduction of fluorine atoms and the butenyl group onto a phenolic precursor.
  • Formation of Ethynyl Group: The introduction of an ethynyl group can be accomplished using acetylene gas in the presence of a suitable catalyst.
  • Benzonitrile Formation: The final step involves coupling the intermediate with benzonitrile under appropriate conditions to yield the target compound.

Each step requires careful control of reaction conditions to ensure high yields and purity.

4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile has potential applications in:

  • Pharmaceutical Development: Due to its possible anticancer and antiviral properties, it could serve as a lead compound for drug development.
  • Material Science: Its unique chemical structure may allow for use in developing advanced materials with specific electronic or optical properties.

Interaction studies involving 4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile would focus on:

  • Binding Affinity: Assessing how well the compound binds to various biological targets such as enzymes or receptors.
  • In Vivo Studies: Evaluating its pharmacokinetics and pharmacodynamics through animal models to understand its therapeutic potential.

Understanding these interactions is crucial for determining its efficacy and safety profile.

Several compounds share structural similarities with 4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile. Below are some notable examples:

Compound NameStructureUnique Features
4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrileSimilar framework with different butenyl positionMay exhibit different reactivity due to structural variation
4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrileContains a longer pentenyl chainPotentially different biological activity due to chain length
2-{[4-(Butadienyl)-2,6-difluorophenyl]ethynyl}benzonitrileFeatures a butadienyl instead of butenylDifferent reactivity patterns due to conjugation

These comparisons highlight the uniqueness of 4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile within a class of structurally related compounds, emphasizing its potential distinct properties and applications.

XLogP3

5.2

Hydrogen Bond Acceptor Count

3

Exact Mass

293.10160574 g/mol

Monoisotopic Mass

293.10160574 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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